molecular formula C12H14Cl2N2O3S B5880176 N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B5880176
M. Wt: 337.2 g/mol
InChI Key: YNAKPHSFYRPKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as DCSA, is a chemical compound that has been synthesized for various scientific research applications. DCSA has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with specific receptors in the brain.

Mechanism of Action

DCSA interacts with specific receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. DCSA acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This results in a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
DCSA has been shown to have various biochemical and physiological effects on the brain. DCSA has been shown to increase the inhibitory effects of GABA, resulting in a decrease in neuronal activity and an overall calming effect on the brain. DCSA has also been shown to have anticonvulsant properties, which may make it a potential therapeutic option for the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCSA in lab experiments is its ability to interact with specific receptors in the brain, which allows for the study of the central nervous system and the treatment of neurological disorders. However, one of the limitations of using DCSA in lab experiments is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving DCSA. One area of research involves the development of new therapeutic options for the treatment of epilepsy and other neurological disorders. Another area of research involves the study of the central nervous system and the identification of new drug targets for the treatment of anxiety and sleep disorders. Additionally, further research is needed to fully understand the potential toxicity and side effects of DCSA, which may help to guide its use in future experiments and potential therapeutic applications.
Conclusion:
In conclusion, DCSA is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with specific receptors in the brain. DCSA has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. While there are several advantages to using DCSA in lab experiments, there are also potential limitations and future research is needed to fully understand its potential therapeutic properties and side effects.

Synthesis Methods

DCSA can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2,5-dichlorobenzenesulfonyl chloride, which is then reacted with N-cyclopropyl-N-methylglycine to form N-cyclopropyl-N-methylglycine 2,5-dichlorobenzenesulfonate. The final step involves the deprotection of the N-cyclopropyl-N-methylglycine 2,5-dichlorobenzenesulfonate to form DCSA.

Scientific Research Applications

DCSA has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. DCSA has been shown to interact with specific receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. DCSA has also been shown to have potential therapeutic properties for the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

N-cyclopropyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c1-16(7-12(17)15-9-3-4-9)20(18,19)11-6-8(13)2-5-10(11)14/h2,5-6,9H,3-4,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAKPHSFYRPKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

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